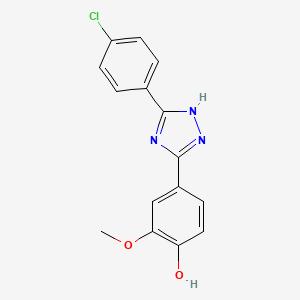![molecular formula C10H8BrNO B11804209 7-Bromo-3-cyclopropylbenzo[D]isoxazole](/img/structure/B11804209.png)
7-Bromo-3-cyclopropylbenzo[D]isoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-3-cyclopropylbenzo[D]isoxazole is a heterocyclic compound that features a bromine atom and a cyclopropyl group attached to a benzoisoxazole core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-cyclopropylbenzo[D]isoxazole typically involves the cyclization of appropriate precursors. One common method includes the use of α,β-acetylenic oximes, which undergo cycloisomerization in the presence of catalysts such as AuCl3 . Another approach involves the oxidation of propargylamines to oximes, followed by CuCl-mediated intramolecular cyclization . These methods provide good yields under moderate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve scalable versions of the aforementioned synthetic routes. The use of metal-free catalysts and eco-friendly processes is increasingly favored to minimize environmental impact and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
7-Bromo-3-cyclopropylbenzo[D]isoxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cycloaddition Reactions: The isoxazole ring can participate in cycloaddition reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoisoxazoles, while oxidation and reduction can produce different oxidized or reduced derivatives .
Wissenschaftliche Forschungsanwendungen
7-Bromo-3-cyclopropylbenzo[D]isoxazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticonvulsants and anti-inflammatory drugs.
Materials Science: The compound’s unique structural properties make it useful in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in the study of biological pathways and mechanisms due to its ability to interact with various biological targets.
Wirkmechanismus
The mechanism of action of 7-Bromo-3-cyclopropylbenzo[D]isoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may act as an inhibitor of certain enzymes, thereby altering metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other benzoisoxazole derivatives such as:
- 3-Cyclopropylbenzo[D]isoxazole
- 7-Chloro-3-cyclopropylbenzo[D]isoxazole
- 7-Fluoro-3-cyclopropylbenzo[D]isoxazole
Uniqueness
7-Bromo-3-cyclopropylbenzo[D]isoxazole is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro or fluoro analogs. The bromine atom can participate in specific interactions, making this compound particularly valuable in medicinal chemistry and materials science .
Eigenschaften
Molekularformel |
C10H8BrNO |
|---|---|
Molekulargewicht |
238.08 g/mol |
IUPAC-Name |
7-bromo-3-cyclopropyl-1,2-benzoxazole |
InChI |
InChI=1S/C10H8BrNO/c11-8-3-1-2-7-9(6-4-5-6)12-13-10(7)8/h1-3,6H,4-5H2 |
InChI-Schlüssel |
MEPCXRGCJKGLRB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=NOC3=C2C=CC=C3Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


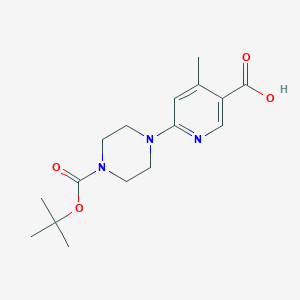

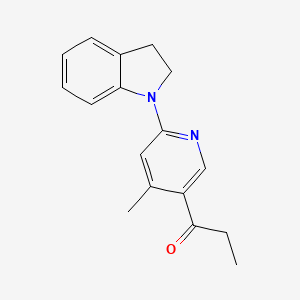
![1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-3-carboxylic acid](/img/structure/B11804149.png)
![7-(2-Ethylpiperidin-1-yl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B11804150.png)


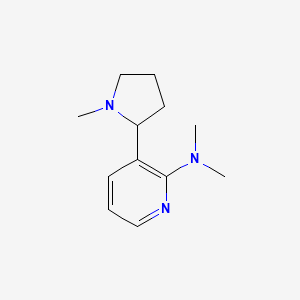
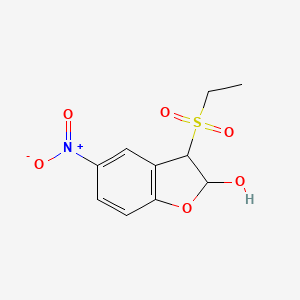
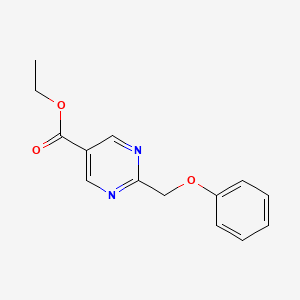
![[(3R,6R,7S,8S,9S,10S,11S,14S,16S)-6-acetyl-8-acetyloxy-14-[(2S,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] 2-methylpropanoate](/img/structure/B11804186.png)
